1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Overview
Description
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride is a chemical compound with the molecular formula C8H14N2O.2ClH and a molecular weight of 227.13 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyrrol ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride typically involves the following steps :
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available starting materials
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride can be compared with other similar compounds, such as :
1-[(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]ethan-1-one hydrochloride:
rac-1-[(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one: Another related compound with distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;;/h7-9H,2-5H2,1H3;2*1H/t7-,8+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDDGEAUZBQQIV-QFHMQQKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CNCC2C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2CNC[C@H]2C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-58-7 | |
Record name | rac-1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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